8-(4-iodophenyl)-8-octanoic acid
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Overview
Description
8-(4-Iodophenyl)-8-octanoic acid is an organic compound characterized by the presence of an iodophenyl group attached to an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-iodophenyl)-8-octanoic acid typically involves the iodination of a phenyl group followed by the attachment of an octanoic acid chain. One common method involves the use of 4-iodophenol as a starting material, which undergoes a series of reactions to introduce the octanoic acid moiety. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(4-Iodophenyl)-8-octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom in the phenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
8-(4-Iodophenyl)-8-octanoic acid has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(4-iodophenyl)-8-octanoic acid involves its interaction with molecular targets through its iodophenyl group. This interaction can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
8-(4-iodophenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYVFLJPVCGUSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645404 |
Source
|
Record name | 8-(4-Iodophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-98-2 |
Source
|
Record name | 8-(4-Iodophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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